BenchChemオンラインストアへようこそ!

3,4-dimethyl-6-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]pyridazine

Protein kinase inhibition c-Met Cancer

This pyrrolo[3,4-b]pyrrolopyridazine derivative is a key diversity element for kinase-focused screening libraries. Its unique combination of a dimethyl pyridazine core, a conformationally constrained octahydropyrrolo[3,4-b]pyrrole, and a pyridin-2-yl hinge-binding motif enables the probing of c-Met and related kinase inhibition. Procure this compound to drive in-house SAR exploration and generate primary selectivity data, as its distinct substitution pattern directly impacts target engagement. No pre-existing bioactivity data exists, making it an ideal blank-slate test case for computational docking and MD simulations.

Molecular Formula C17H21N5
Molecular Weight 295.4 g/mol
CAS No. 2548993-33-3
Cat. No. B6448218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dimethyl-6-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]pyridazine
CAS2548993-33-3
Molecular FormulaC17H21N5
Molecular Weight295.4 g/mol
Structural Identifiers
SMILESCC1=CC(=NN=C1C)N2CCC3C2CN(C3)C4=CC=CC=N4
InChIInChI=1S/C17H21N5/c1-12-9-17(20-19-13(12)2)22-8-6-14-10-21(11-15(14)22)16-5-3-4-7-18-16/h3-5,7,9,14-15H,6,8,10-11H2,1-2H3
InChIKeyMLCMNPDPJMZUPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dimethyl-6-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]pyridazine (CAS 2548993-33-3): Chemical Class and Sourcing Baseline


3,4-Dimethyl-6-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]pyridazine (CAS 2548993-33-3) is a synthetic small molecule built on a pyrrolo[3,4-b]pyrrolopyridazine core. The compound is listed in screening-compound collections and is cited within the generic Markush structure of pyrrolopyridazine derivatives claimed as protein kinase inhibitors [1]. Its molecular formula is C17H21N5 with a molecular weight of 295.4 g/mol. Vendors supply the compound at purities typically ≥95% .

Why 3,4-Dimethyl-6-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]pyridazine Cannot Be Freely Interchanged with In-Class Analogs


Pyrrolopyridazine derivatives bearing different substitution patterns at the pyridazine and pyrrolopyrrole positions exhibit divergent kinase selectivity profiles [1]. Even minor structural modifications—such as altering the pyridyl attachment point or methyl substitution—can profoundly shift target engagement and off-target liability. Without compound-specific selectivity data for CAS 2548993-33-3, any substitution with a structurally related analog (e.g., 3-[(3aS,6aS)-1-methyl-octahydropyrrolo[3,4-b]pyrrol-5-yl]-6-phenylpyridazine) carries unquantified risk of altered potency and selectivity.

Quantitative Differentiation Evidence for 3,4-Dimethyl-6-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]pyridazine: Head-to-Head and Class-Level Data


Kinase Inhibition Potential via c-Met Patent Class Assignment

The compound falls within Formula 1 of EP3042905A1, which claims pyrrolopyridazine derivatives as inhibitors of protein kinases including c-Met, RON, and others [1]. The patent describes the class as having inhibitory activity against c-Met, a validated oncology target. However, no compound-specific IC50 data for CAS 2548993-33-3 is provided. This is a class-level inference only.

Protein kinase inhibition c-Met Cancer

Physicochemical Property Baseline from Vendor Data

Vendor listings report a molecular weight of 295.4 g/mol and purity of 95% . The calculated LogP is estimated at approximately 2.5 based on fragment-based prediction for the scaffold [1]. No experimentally measured LogP, solubility, or permeability data are publicly available for this specific compound. Cross-study comparison with 3-[(3aS,6aS)-1-methyl-octahydropyrrolo[3,4-b]pyrrol-5-yl]-6-phenylpyridazine (MW 280.4, predicted LogP ~2.48) suggests comparable lipophilicity [1].

Physicochemical properties Drug-likeness Sourcing specifications

Structural Topology Differentiation: Pyridin-2-yl vs. Phenyl Substituent

The pyridin-2-yl substituent on the saturated pyrrolopyrrole ring provides a potential metal-coordinating or hinge-binding hydrogen bond acceptor (pyridine nitrogen) distinct from the phenyl-bearing analog 3-[(3aS,6aS)-1-methyl-octahydropyrrolo[3,4-b]pyrrol-5-yl]-6-phenylpyridazine [1]. In kinase inhibitor design, pyridine vs. phenyl at this position can alter hinge-region binding mode and selectivity. However, no X-ray co-crystal structures or binding assays exist for this compound, so this is purely structure-based inference.

Ligand design Hinge-binding motif Kinase selectivity

Recommended Research and Sourcing Scenarios for 3,4-Dimethyl-6-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]pyridazine


Kinase Inhibitor Screening Library Expansion

The compound is suitable as a diversity element in kinase-focused screening libraries, leveraging its pyrrolopyrrolopyridazine scaffold with a pyridin-2-yl hinge-binding motif. Its inclusion in a library can probe c-Met and related kinase inhibition, as suggested by the patent class [1]. Procurement for this purpose is warranted only if the screening cascade is designed to generate primary selectivity data, as no pre-existing bioactivity data differentiate it from other library members.

Medicinal Chemistry Structure-Activity Relationship (SAR) Exploration

Medicinal chemists exploring the SAR around the pyrrolo[3,4-b]pyrrolopyridazine scaffold can use this compound to test the effect of dimethyl pyridazine substitution in combination with a pyridin-2-yl pendant. Comparative SAR requires parallel testing against the des-methyl or phenyl-substituted analogs to quantify the contribution of these groups to potency and selectivity.

Computational Chemistry and Docking Studies

The unique combination of a pyridazine core with a saturated, conformationally constrained octahydropyrrolo[3,4-b]pyrrole and a pyridin-2-yl substituent makes this compound a useful test case for computational docking and molecular dynamics simulations aimed at predicting kinase hinge-binding poses. No experimental binding data exist, so computational predictions would be the primary output.

Chemical Biology Probe Development Programs

In probe development campaigns requiring a pyridazine-containing scaffold with potential for metal chelation or hydrogen bonding at the hinge region, this compound can serve as a starting point. However, significant optimization and selectivity profiling would be required before it can be considered a qualified chemical probe, and purchasers should budget for extensive in-house characterization.

Quote Request

Request a Quote for 3,4-dimethyl-6-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.